![molecular formula C11H14F3N B1521888 2-Méthyl-1-[4-(trifluorométhyl)phényl]propan-1-amine CAS No. 1173241-51-4](/img/structure/B1521888.png)
2-Méthyl-1-[4-(trifluorométhyl)phényl]propan-1-amine
Vue d'ensemble
Description
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a chemical compound with the IUPAC name N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . It is related to the compound N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
The synthesis of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine can be represented by the InChI code 1S/C11H14F3N/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6H,7,15H2,1-2H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine has a molecular weight of 217.23 . It is a liquid at room temperature .Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle est un pharmacophore important dans la conception de médicaments en raison de ses propriétés lipophiles et d’amélioration de la biodisponibilité. Des composés comme la fluoxétine, qui partagent une structure similaire à la 2-Méthyl-1-[4-(trifluorométhyl)phényl]propan-1-amine, sont connus pour bloquer la recapture de la sérotonine, jouant un rôle crucial dans le traitement de la dépression .
Synthèse organique
En chimie organique, le groupe trifluorométhyle peut être utilisé pour modifier les propriétés chimiques des molécules, comme augmenter leur stabilité métabolique. Cela fait de la this compound un intermédiaire précieux dans la synthèse de molécules plus complexes .
Produits agrochimiques
Les composés contenant du fluor sont répandus dans les produits agrochimiques en raison de leur activité biologique accrue. Le groupe trifluorométhyle dans la this compound pourrait être utilisé pour développer de nouveaux pesticides ou herbicides avec une efficacité améliorée .
Science des matériaux
Les propriétés électroniques uniques du groupe trifluorométhyle peuvent être exploitées dans la science des matériaux, en particulier dans le développement de polymères et de revêtements avancés qui nécessitent des caractéristiques de surface spécifiques .
Catalyse
Les composés trifluorométhylés sont souvent utilisés comme ligands en catalyse pour influencer le résultat des réactions chimiques. Ils peuvent aider à créer des catalyseurs plus efficaces et sélectifs .
Recherche en neurosciences
Étant donné sa similitude structurelle avec les médicaments connus actifs sur le système nerveux central (SNC), la this compound pourrait être utilisée dans la recherche en neurosciences pour étudier les systèmes de neurotransmetteurs et les troubles du SNC .
Agents d’imagerie
Les propriétés du groupe trifluorométhyle le rendent adapté au développement d’agents d’imagerie utilisés dans divers diagnostics médicaux, notamment l’imagerie par résonance magnétique (IRM) et la tomographie par émission de positrons (TEP) .
Science environnementale
La recherche sur le devenir environnemental des composés fluorés, y compris ceux contenant des groupes trifluorométhyle, est cruciale pour comprendre leur impact à long terme sur les écosystèmes et pour le développement d’alternatives biodégradables .
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is the serotonin reuptake transporter protein, which is located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the synaptic cleft, thereby influencing mood and behavior.
Mode of Action
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine interacts with its target by blocking the reuptake of serotonin . This action prevents the reabsorption of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels then stimulate the postsynaptic receptors, leading to enhanced serotonergic neurotransmission.
Biochemical Pathways
The action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine primarily affects the serotonergic pathway . By blocking the reuptake of serotonin, it enhances the effect of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction in anxiety and depressive symptoms.
Pharmacokinetics
Like other similar compounds, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine’s action include increased serotonergic neurotransmission, which can lead to mood elevation and reduction in anxiety and depressive symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or diminish its effects . Additionally, individual factors such as genetic variations in the serotonin transporter protein can also influence its efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRFQVTVOTIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173241-51-4 | |
| Record name | 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
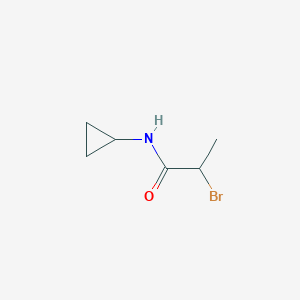
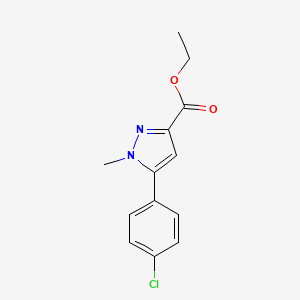

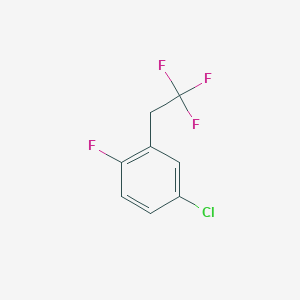
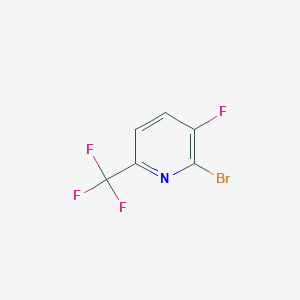
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
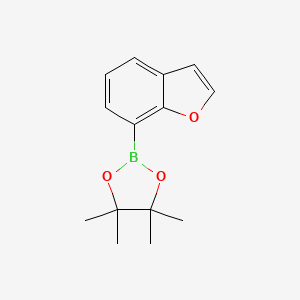
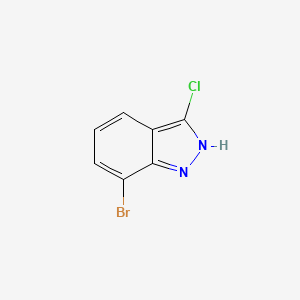
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
